4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene
Description
4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a butoxy group attached to a benzene ring
Properties
IUPAC Name |
4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-21-18-8-4-5-9-19(18)23-13-7-6-12-22-17-11-10-16(20)14-15(17)2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZUMFXUKGZKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with 4-(2-ethoxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Scientific Research Applications
4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene
- 4-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene
Uniqueness
4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is unique due to its specific substitution pattern and the presence of both chloro and ethoxyphenoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
